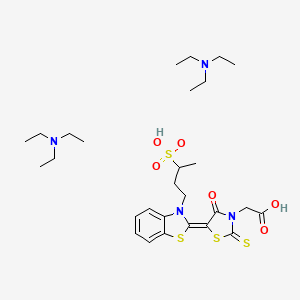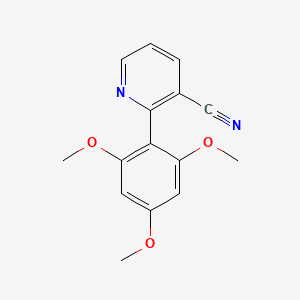
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile: is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.283 g/mol . It is characterized by the presence of a nicotinonitrile core substituted with a 2,4,6-trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, hydroxylamine, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amines, hydroxyl derivatives.
Scientific Research Applications
Chemistry: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-{2,4,6-Trimethoxyphenyl}pyridine
- 2-{2,4,6-Trimethoxyphenyl}benzamide
- 2-{2,4,6-Trimethoxyphenyl}benzonitrile
Comparison: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 2,4,6-trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the presence of the nitrile group enhances its reactivity in substitution reactions, while the trimethoxyphenyl group contributes to its stability and potential bioactivity.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(2,4,6-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-18-11-7-12(19-2)14(13(8-11)20-3)15-10(9-16)5-4-6-17-15/h4-8H,1-3H3 |
InChI Key |
ORXLHJSELCFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=CC=N2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
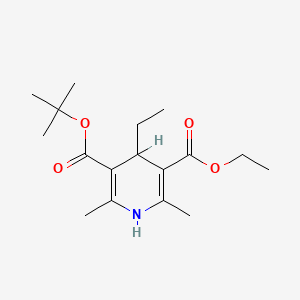
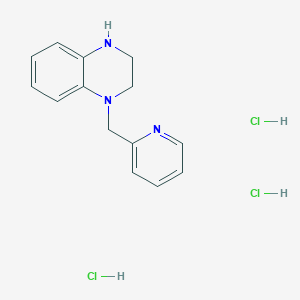

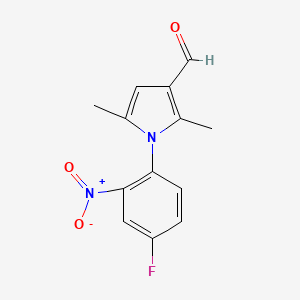
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
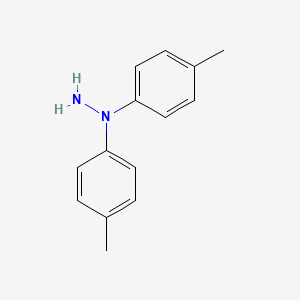
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)


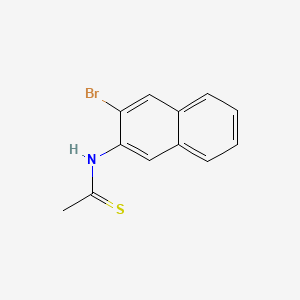
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
